5-Bromo-5-nitro-1,3-dioxane

描述

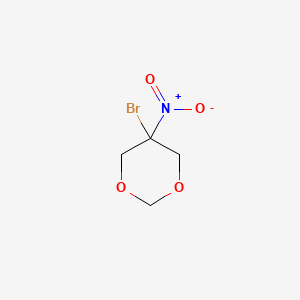

5-溴-5-硝基-1,3-二氧六环: 是一种以其抗菌特性而闻名的化合物。 它因其对多种微生物(包括革兰氏阴性和革兰氏阳性细菌、酵母菌和真菌)的有效性,而被广泛用作各种化妆品和个人护理产品的防腐剂 。 该化合物的分子式为C4H6BrNO4 ,分子量为212.00 g/mol .

准备方法

合成路线和反应条件: 5-溴-5-硝基-1,3-二氧六环的合成通常涉及1,3-二氧六环的溴化和硝化。 反应条件通常需要控制温度并使用特定的催化剂,以确保以高纯度获得所需产物 .

工业生产方法: 在工业环境中,5-溴-5-硝基-1,3-二氧六环的生产涉及大型化学反应器,其中溴化和硝化过程受到严格监控。 然后通过结晶或蒸馏纯化该化合物,以达到商业用途所需的纯度水平 .

化学反应分析

反应类型:

氧化: 5-溴-5-硝基-1,3-二氧六环可以发生氧化反应,尤其会影响硝基。

还原: 硝基在特定条件下也可以被还原,形成胺衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠或催化氢化等还原剂。

形成的主要产物:

氧化: 形成亚硝基或硝基衍生物。

还原: 形成胺衍生物。

取代: 形成各种取代的二氧六环衍生物

科学研究应用

Antimicrobial Properties

5-Bromo-5-nitro-1,3-dioxane exhibits potent antimicrobial activity against a wide range of microorganisms, including both gram-positive and gram-negative bacteria as well as fungi. Its effectiveness is notable at low concentrations, making it suitable for various formulations.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily used as a preservative in formulations that require extended shelf life and microbial stability.

Preservative in Antisera

It is utilized in immunology for preserving antibodies and antisera at concentrations ranging from 0.1% to 0.5%. This application helps avoid the use of sodium azide, which has associated toxicity concerns .

Cosmetic Preservative

The compound has been employed in cosmetics since the mid-1970s as a preservative for products such as shampoos and bath foams. The maximum recommended concentration in these applications is typically around 0.1% .

Industrial Applications

This compound finds extensive use in industrial cleaning products due to its antimicrobial properties.

Cleaning Agents

It is incorporated into chemical cleaning liquids that are particularly effective in environments with low water content, such as those found in the beverage industry. Concentrations of 0.5 to 5 grams per liter are common in these formulations .

Stability Across pH Levels

The compound's stability across neutral, acidic, and alkaline environments allows it to be effectively used in various cleaning applications without compromising efficacy .

Data Table: Summary of Applications

| Application Area | Specific Use | Concentration Range | Notes |

|---|---|---|---|

| Pharmaceuticals | Preservative for antisera | 0.1% - 0.5% | Avoids sodium azide |

| Cosmetics | Preservative for shampoos | Up to 0.1% | Commonly used since the 1970s |

| Industrial Cleaning | Antimicrobial agent | 0.5g - 5g per liter | Effective in low water content |

| General Antimicrobial | Bactericide & fungicide | Varies | Active against broad spectrum microbes |

Case Study 1: Efficacy in Beverage Industry

A study demonstrated that incorporating this compound into cleaning solutions significantly reduced microbial load on equipment surfaces compared to standard cleaning agents without this compound.

Case Study 2: Cosmetic Formulations

Research indicated that formulations containing this compound maintained microbial stability over extended periods without compromising product integrity or safety.

作用机制

5-溴-5-硝基-1,3-二氧六环的主要作用机制涉及微生物中必需蛋白质硫醇的氧化。这种氧化会导致酶活性的抑制,而酶活性对微生物的生长和存活至关重要。 该化合物破坏酶功能的能力使其成为一种有效的抗菌剂 .

相似化合物的比较

类似化合物:

溴硝醇(2-溴-2-硝基丙烷-1,3-二醇): 具有类似的抗菌特性和作用机制。

氯己定: 另一种在各种应用中使用的抗菌剂。

三氯生: 由于其抗菌特性,通常用于个人护理产品

独特性: 5-溴-5-硝基-1,3-二氧六环因其独特的结构而独一无二,使其在低浓度下也能有效。 其双官能团(溴和硝基)使其具有广谱抗菌活性,使其成为各种配方中通用的防腐剂 .

生物活性

5-Bromo-5-nitro-1,3-dioxane, commonly known as bronidox, is a chemical compound recognized for its significant antimicrobial properties. This article explores its biological activity, mode of action, safety assessments, and relevant case studies.

This compound is a synthetic compound often utilized in cosmetic formulations as a preservative and stabilizer for biological molecules. Its efficacy against a broad spectrum of microorganisms—including gram-positive and gram-negative bacteria, yeast, and fungi—makes it a valuable ingredient in personal care products and pharmaceuticals .

Mode of Action

The primary mechanism through which this compound exerts its antimicrobial effects is through the oxidation of thiol groups in essential proteins. This oxidation leads to the formation of disulfides, inhibiting enzyme activity crucial for microbial growth. Studies have demonstrated that this compound can disrupt microbial metabolism by affecting intracellular processes such as oxygen consumption and the incorporation of nucleotides like -uridine .

Antimicrobial Efficacy

Research has shown that this compound is effective against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate that it can inhibit bacterial growth at low concentrations. For example:

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These findings suggest that bronidox is particularly potent against both bacterial and fungal strains .

Toxicological Studies

Safety assessments have been conducted to evaluate the potential toxicity of this compound. In one study involving Wistar rats, doses up to 50 mg/kg/day showed no significant adverse effects on body weight or hematologic values. However, at higher doses (200 mg/kg/day), severe toxicity was observed, leading to mortality within days .

The compound was also tested for dermal irritation and mutagenicity. Results indicated no significant irritation at concentrations below 0.5%, and it was not found to be mutagenic in standard assays using Salmonella typhimurium .

Case Studies

Case Study 1: Cosmetic Formulations

A study examined the incorporation of bronidox in leave-on cosmetic products. It was found to effectively inhibit the growth of bacteria that cause odor without causing irritation at concentrations below 0.5%. This makes it suitable for use in deodorants and moisturizers .

Case Study 2: Pharmaceutical Applications

In pharmaceutical applications, bronidox has been used as a preservative in injectable formulations. Its ability to maintain sterility while preventing microbial contamination has been highlighted in various clinical trials .

属性

IUPAC Name |

5-bromo-5-nitro-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRCOKDZVQYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044560 | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30007-47-7 | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30007-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 5-bromo-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-5-nitro-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-5-NITRO-1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U184I9QBNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。